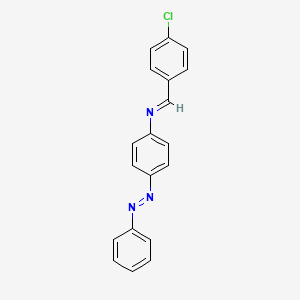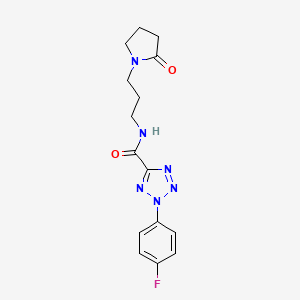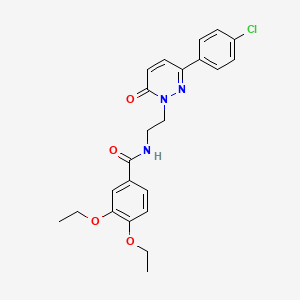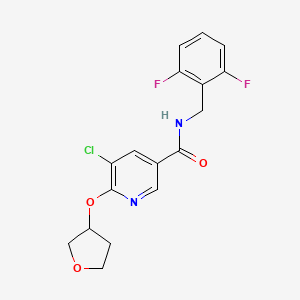![molecular formula C16H14Cl2FN3O4S B2461136 3,6-dichloro-N-[4-fluoro-3-(morpholine-4-sulfonyl)phenyl]pyridine-2-carboxamide CAS No. 931083-12-4](/img/structure/B2461136.png)
3,6-dichloro-N-[4-fluoro-3-(morpholine-4-sulfonyl)phenyl]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-dichloro-N-[4-fluoro-3-(morpholine-4-sulfonyl)phenyl]pyridine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'compound X' in scientific literature. It is a small molecule inhibitor that targets specific enzymes and has shown promising results in preclinical studies.
作用機序
Compound X works by inhibiting the activity of specific enzymes, including PARP1 and PARP2, which are involved in DNA repair and cell survival. By inhibiting these enzymes, compound X can induce cell death and suppress tumor growth. Additionally, compound X has been shown to inhibit the activity of specific cytokines, leading to the suppression of inflammation.
Biochemical and Physiological Effects:
Compound X has been shown to have significant biochemical and physiological effects, including the suppression of cell growth, induction of cell death, and suppression of inflammation. It has also been shown to have minimal toxicity, making it a promising drug candidate for therapeutic applications.
実験室実験の利点と制限
One of the significant advantages of compound X is its specificity towards specific enzymes, making it a potent inhibitor. Additionally, it has been shown to have minimal toxicity, making it safe for use in preclinical studies. However, one of the limitations of compound X is its limited solubility in water, which can make it challenging to work with in lab experiments.
将来の方向性
There are several future directions for the research and development of compound X. One potential direction is to explore its therapeutic potential in combination with other drugs for the treatment of cancer and inflammation. Additionally, further studies are needed to understand the mechanism of action of compound X and its potential applications in other diseases. Another potential direction is to develop more water-soluble analogs of compound X for improved efficacy in lab experiments. Overall, the future directions for compound X are promising, and further research is needed to fully understand its potential therapeutic applications.
合成法
The synthesis of compound X involves a multi-step process that includes the reaction of 2-chloropyridine with 4-fluoro-3-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group to an amino group, and then coupling with 3,6-dichloro-2-hydroxybenzaldehyde. The final product is obtained after purification and isolation.
科学的研究の応用
Compound X has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of specific enzymes involved in these diseases, leading to the suppression of cell growth and inflammation. Preclinical studies have demonstrated the potential of compound X as a promising drug candidate for the treatment of these diseases.
特性
IUPAC Name |
3,6-dichloro-N-(4-fluoro-3-morpholin-4-ylsulfonylphenyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2FN3O4S/c17-11-2-4-14(18)21-15(11)16(23)20-10-1-3-12(19)13(9-10)27(24,25)22-5-7-26-8-6-22/h1-4,9H,5-8H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZHFCDEQXADIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)NC(=O)C3=C(C=CC(=N3)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[(4-chloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2461054.png)

![Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane](/img/structure/B2461057.png)
![Ethyl 2-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate](/img/structure/B2461058.png)





![3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2461069.png)



![N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2461076.png)